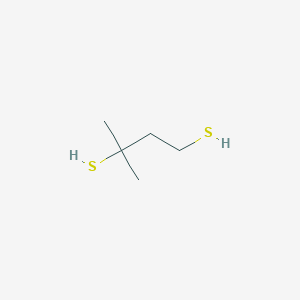
3-Methyl-1,3-butanedithiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1,3-butanedithiol is an organic compound with the molecular formula C5H12S2. It is a dithiol, meaning it contains two thiol (-SH) groups. This compound is known for its strong, unpleasant odor, which is characteristic of many sulfur-containing compounds. It is used in various chemical applications due to its reactivity and ability to form strong bonds with metals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Methyl-1,3-butanedithiol can be synthesized through several methods. One common approach involves the reaction of 3-methyl-1-butanol with hydrogen sulfide in the presence of a catalyst. This reaction typically requires elevated temperatures and pressures to proceed efficiently.
Industrial Production Methods
In an industrial setting, this compound is often produced using a continuous flow reactor. This method allows for better control over reaction conditions and higher yields. The process involves the catalytic hydrogenation of 3-methyl-1-butene in the presence of hydrogen sulfide.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-1,3-butanedithiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides can react with this compound under basic conditions.
Major Products Formed
Oxidation: The major product is 3-methyl-1,3-butanedisulfide.
Reduction: The major product is 3-methyl-1-butanethiol.
Substitution: The products vary depending on the nucleophile used but typically include substituted thiols.
Aplicaciones Científicas De Investigación
3-Methyl-1,3-butanedithiol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: It is used in the study of enzyme mechanisms and protein structures due to its ability to form strong bonds with metal ions.
Industry: It is used in the production of polymers and as an additive in lubricants and fuels.
Mecanismo De Acción
The mechanism of action of 3-Methyl-1,3-butanedithiol involves its thiol groups, which can form strong bonds with metal ions. This property makes it useful in various applications, such as catalysis and metal ion sequestration. The compound can also undergo redox reactions, which are important in many biological and chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
Butane-1-thiol: Similar in structure but contains only one thiol group.
3-Methyl-1-butanethiol: Similar but contains only one thiol group.
2-Methyl-4-butanethiol: Similar but with a different position of the thiol group.
Uniqueness
3-Methyl-1,3-butanedithiol is unique due to its two thiol groups, which enhance its reactivity and ability to form strong bonds with metals. This makes it particularly useful in applications requiring strong metal-thiol interactions, such as catalysis and metal ion sequestration.
Propiedades
Número CAS |
98139-71-0 |
|---|---|
Fórmula molecular |
C5H12S2 |
Peso molecular |
136.3 g/mol |
Nombre IUPAC |
3-methylbutane-1,3-dithiol |
InChI |
InChI=1S/C5H12S2/c1-5(2,7)3-4-6/h6-7H,3-4H2,1-2H3 |
Clave InChI |
PZUUQOXIIQTQEJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CCS)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


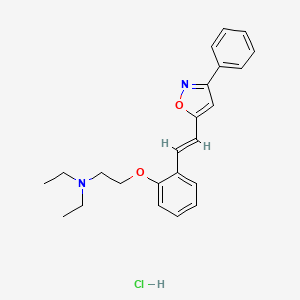
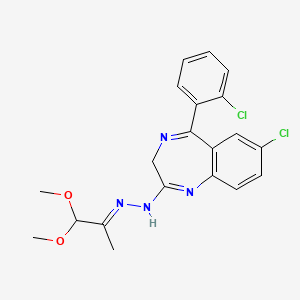

![9-ethyl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12701321.png)
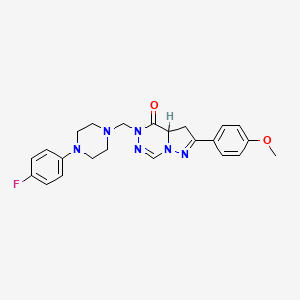
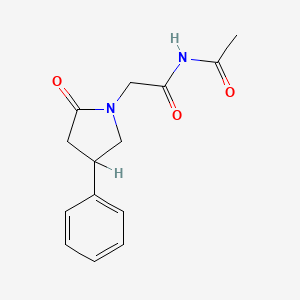
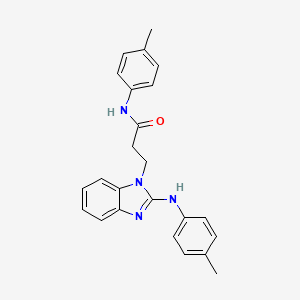
![methyl 3-[2-(4-benzhydrylpiperazin-1-yl)acetyl]-1,3-thiazolidine-4-carboxylate;oxalic acid](/img/structure/B12701356.png)
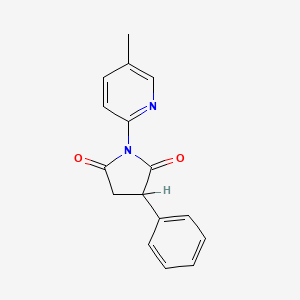
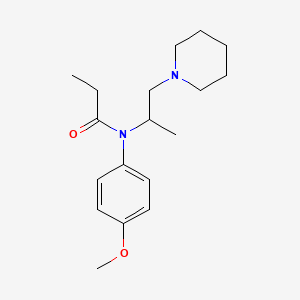
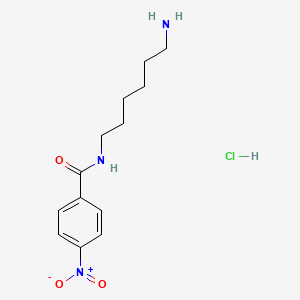
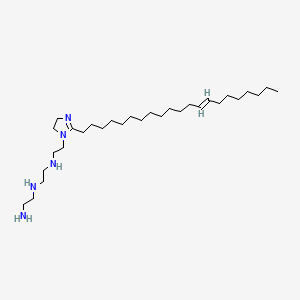

![(E)-but-2-enedioic acid;1-[4-[2-hydroxy-3-(propylamino)propoxy]-3-(propoxymethyl)phenyl]ethanone](/img/structure/B12701388.png)
